9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
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Overview
Description
9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is a chemical compound with the molecular formula C15H15NO3 It is a derivative of carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydrocarbazole.
Ethylation: The acetylated product is then subjected to ethylation to introduce the ethyl group at the 9-position.
Oxidation: The ethylated compound is oxidized to introduce the oxo group at the 1-position.
Carboxylation: Finally, the compound undergoes carboxylation to form the carboxylic acid group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride for converting the carboxylic acid group to an acyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or aldehyde groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a model compound for studying the biological activity of carbazole derivatives.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocarbazole: A precursor in the synthesis of 9-ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.
1-acetyl-1,2,3,4-tetrahydrocarbazole: An intermediate in the synthetic route.
Carbazole: The parent compound from which many derivatives, including this compound, are synthesized.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethyl group at the 9-position and the carboxylic acid group at the 6-position are particularly noteworthy.
Properties
IUPAC Name |
9-ethyl-8-oxo-6,7-dihydro-5H-carbazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-16-12-7-6-9(15(18)19)8-11(12)10-4-3-5-13(17)14(10)16/h6-8H,2-5H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVYAFJBOIBMBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354321 |
Source
|
Record name | 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354993-58-1 |
Source
|
Record name | 9-Ethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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